N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as dimethylaminoethyl thiophene and isoxazole derivatives. These intermediates are then coupled through amide bond formation under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide moiety may produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that recognize its functional groups. The pathways involved could be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)acetamide
- N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)carbamate
Uniqueness
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-17(2)9(10-4-3-7-21-10)8-14-12(18)13(19)15-11-5-6-20-16-11/h3-7,9H,8H2,1-2H3,(H,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCNVPPMDCXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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